molecular formula C20H18ClN3O2 B2738030 5-chloro-2-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide CAS No. 2034513-08-9

5-chloro-2-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Cat. No. B2738030
M. Wt: 367.83
InChI Key: CJGGQCKXJBULFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a chemical compound that is commonly referred to as MLN4924. It is a small molecule inhibitor that has been shown to have potential in the treatment of various types of cancer. This compound works by inhibiting the activity of the NEDD8-activating enzyme, which is involved in the ubiquitin-proteasome pathway. In

Scientific Research Applications

Antiviral Activity

The study of pyrimidine derivatives, including compounds structurally related to "5-chloro-2-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide," has shown their potential in inhibiting retrovirus replication. For instance, 5-substituted 2,4-diaminopyrimidine derivatives have demonstrated marked inhibitory effects against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, highlighting their potential as antiviral agents (Hocková et al., 2003).

Neuroleptic Activity

Benzamides, including those with a structure similar to the compound , have been synthesized and evaluated for their neuroleptic activity. For example, specific benzamide derivatives have shown a significant inhibitory effect on apomorphine-induced stereotyped behavior in rats, suggesting their potential in treating psychosis (Iwanami et al., 1981).

Anti-Inflammatory and Analgesic Agents

Research on novel heterocyclic compounds derived from natural products has revealed their promising anti-inflammatory and analgesic activities. These studies suggest the potential of structurally related compounds in developing new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).

Enantioselective Synthesis

The enantioselective synthesis of piperidines from precursors such as (S)-methylpyroglutamate, which share structural motifs with "5-chloro-2-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide," highlights the importance of these compounds in asymmetric synthesis and the development of chiral drugs (Calvez et al., 1998).

Photodegradation Studies

Studies on the photodegradation of chlorimuron-ethyl, a compound with a similar pyrimidine core, have provided insights into the environmental fate of such compounds. These findings are crucial for understanding the photostability and potential environmental impacts of related benzamide derivatives (Choudhury & Dureja, 1996).

properties

IUPAC Name

5-chloro-2-methoxy-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-26-18-8-7-16(21)11-17(18)20(25)22-10-9-14-12-23-19(24-13-14)15-5-3-2-4-6-15/h2-8,11-13H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGGQCKXJBULFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

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